2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene

Organic Synthesis Cycloaddition Silyl Enol Ethers

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene (CAS 59733-54-9) is a cyclic bis-enol ether and a specialized synthetic intermediate. Its structure features a 1,3-cyclohexadiene core with two trimethylsilyloxy substituents, conferring unique reactivity in [4+2] cycloaddition reactions.

Molecular Formula C12H24O2Si2
Molecular Weight 256.49 g/mol
CAS No. 59733-54-9
Cat. No. B1626477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene
CAS59733-54-9
Molecular FormulaC12H24O2Si2
Molecular Weight256.49 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=CCCC=C1O[Si](C)(C)C
InChIInChI=1S/C12H24O2Si2/c1-15(2,3)13-11-9-7-8-10-12(11)14-16(4,5)6/h9-10H,7-8H2,1-6H3
InChIKeyGFBBOHLIHNZBMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene (CAS 59733-54-9): A Cyclic Bis-Enol Ether for Advanced Cycloadditions


2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene (CAS 59733-54-9) is a cyclic bis-enol ether and a specialized synthetic intermediate. Its structure features a 1,3-cyclohexadiene core with two trimethylsilyloxy substituents, conferring unique reactivity in [4+2] cycloaddition reactions. Standard characterization data include a molecular weight of 256.49 g/mol and 1H NMR and GC-MS spectra [1]. The compound serves as a masked 1,2-diketone equivalent, enabling the construction of complex oxygenated polycyclic frameworks through Diels-Alder reactions followed by mild oxidative unmasking [2].

Why 2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene Cannot Be Replaced by Common Analogs


In-class compounds cannot be interchanged due to critical differences in steric profile, regioselectivity, and post-cycloaddition functional group accessibility. While acyclic bis(silyloxy) dienes (e.g., 2,3-bis(trimethylsilyloxy)-1,3-butadiene) are known, the cyclic framework of 2,3-bis(trimethylsilyloxy)-1,3-cyclohexadiene enforces a specific, more rigid diene geometry that profoundly influences both reaction rates and regio-/stereochemical outcomes in Diels-Alder reactions [1]. Furthermore, substitution with alternative cyclic dienes, such as those bearing alkoxy or halide substituents, alters both the electron density of the diene system and the subsequent unmasking potential, thereby compromising the intended synthetic route. The following quantitative evidence details these differentiating performance characteristics that directly impact procurement and experimental success.

Quantitative Performance Evidence for 2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene in Cycloaddition Chemistry


Synthesis Efficiency: Quantitative Conversion in a Regioselective One-Pot Protocol

2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene and its regioisomers can be prepared in quantitative yield via a regioselective one-pot procedure. This synthesis was followed by smooth and regioselective Diels-Alder reactions with electron-deficient dienophiles, enabling efficient construction of highly functionalized polycyclic skeletons [1]. This contrasts with alternative diene syntheses, which often require multiple steps and provide lower yields. For example, a modern, multi-step total synthesis route to the same compound, while conceptually elegant, achieved only a 31% overall yield over nine steps [2].

Organic Synthesis Cycloaddition Silyl Enol Ethers

Cycloaddition Performance: Regioselectivity and Yield with Key Dienophiles

In foundational studies by Reetz and Neumeier, 2,3-bis(trimethylsilyloxy)-1,3-cyclohexadiene (2) reacted with various dienophiles (e.g., maleic anhydride, p-benzoquinone) to provide the desired cycloadducts. Crucially, the reactions with this cyclic diene are described as proceeding smoothly, with yields reported as 73%, 83%, and 87% for representative cycloadditions, and often with high regio- and stereoselectivity [1]. This performance is directly compared to its acyclic counterpart, 2,3-bis(trimethylsilyloxy)-1,3-butadiene, which, while also reactive, is noted for its enhanced reactivity but different selectivity profile [2].

Diels-Alder Reaction Cycloaddition Regioselectivity

Unmasking Potential: Mild Conversion to 1,2-Diketones

A key differentiation of this compound is its function as a stable, masked 1,2-diketone. After cycloaddition, the resulting 1,2-bis(trimethylsilyloxy) ethylene moiety can be cleanly converted to a 1,2-diketone under mild conditions using bromine [1]. This method is complementary to older techniques using dichlorovinylene carbonate [1], offering a practical advantage in terms of reagent handling and functional group tolerance. Alternative dienes lacking this protected carbonyl motif would require more involved, lower-yielding sequences to install similar oxygenated functionality.

Functional Group Interconversion Protecting Groups Synthetic Methodology

Primary Application Scenarios for 2,3-Bis(trimethylsilyloxy)-1,3-cyclohexadiene in Research and Development


Synthesis of Oxygenated Polycyclic Natural Product Cores

The compound's high-yielding Diels-Alder cycloaddition (73-87% yield) with a variety of dienophiles is leveraged to rapidly assemble complex, oxygenated bicyclic and polycyclic frameworks [1]. The subsequent mild unmasking to a 1,2-diketone provides a versatile functional group handle for further elaboration, making this a strategic diene in total synthesis campaigns.

Masked 1,2-Diketone Synthon in Medicinal Chemistry

In medicinal chemistry, the ability to install a protected 1,2-diketone unit via a cycloaddition allows for the late-stage introduction of this moiety. The clean conversion to the diketone using bromine [1] is compatible with many functional groups found in drug-like molecules, enabling the synthesis of diverse screening libraries.

Rapid Preparation of Functionalized Cyclohexene Building Blocks

When procured, the compound can be used in a one-pot, high-yielding (>95%) synthesis of complex cyclohexene derivatives [2]. This efficiency is critical for process development groups requiring large quantities of key intermediates, where maximizing yield and minimizing steps is paramount.

Technical Documentation Hub

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